Cas no 1337676-53-5 (3-[(5-Nitrofuran-2-yl)methyl]piperidine)
![3-[(5-Nitrofuran-2-yl)methyl]piperidine structure](https://ja.kuujia.com/scimg/cas/1337676-53-5x500.png)
3-[(5-Nitrofuran-2-yl)methyl]piperidine 化学的及び物理的性質
名前と識別子
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- 3-[(5-nitrofuran-2-yl)methyl]piperidine
- 1337676-53-5
- EN300-1813598
- 3-[(5-Nitrofuran-2-yl)methyl]piperidine
-
- インチ: 1S/C10H14N2O3/c13-12(14)10-4-3-9(15-10)6-8-2-1-5-11-7-8/h3-4,8,11H,1-2,5-7H2
- InChIKey: RIUUYKVVYKPPCS-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC=C1CC1CNCCC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 71Ų
3-[(5-Nitrofuran-2-yl)methyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813598-0.5g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 0.5g |
$1426.0 | 2023-06-02 | ||
Enamine | EN300-1813598-0.25g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 0.25g |
$1366.0 | 2023-06-02 | ||
Enamine | EN300-1813598-2.5g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 2.5g |
$2912.0 | 2023-06-02 | ||
Enamine | EN300-1813598-0.05g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 0.05g |
$1247.0 | 2023-06-02 | ||
Enamine | EN300-1813598-0.1g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 0.1g |
$1307.0 | 2023-06-02 | ||
Enamine | EN300-1813598-1.0g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1813598-5.0g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1813598-10.0g |
3-[(5-nitrofuran-2-yl)methyl]piperidine |
1337676-53-5 | 10g |
$6390.0 | 2023-06-02 |
3-[(5-Nitrofuran-2-yl)methyl]piperidine 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-[(5-Nitrofuran-2-yl)methyl]piperidineに関する追加情報
3-[(5-Nitrofuran-2-yl)methyl]piperidine (CAS No. 1337676-53-5): An Overview of a Promising Compound in Pharmaceutical Research
3-[(5-Nitrofuran-2-yl)methyl]piperidine, with the CAS number 1337676-53-5, is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of piperidines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 3-[(5-Nitrofuran-2-yl)methyl]piperidine.
Chemical Structure and Properties
3-[(5-Nitrofuran-2-yl)methyl]piperidine is characterized by its piperidine ring, which is substituted with a 5-nitrofuran-2-ylmethyl group. The presence of the nitro group in the furan ring imparts significant electronic and steric effects, influencing the compound's reactivity and biological activity. The molecular formula of 3-[(5-Nitrofuran-2-yl)methyl]piperidine is C11H14N2O3, and its molecular weight is approximately 226.24 g/mol.
The compound is typically synthesized through a multi-step process involving the reaction of 5-nitrofurfural with an appropriate piperidine derivative. The resulting product is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration for its use in biological assays and pharmaceutical formulations.
Synthesis Methods
The synthesis of 3-[(5-Nitrofuran-2-yl)methyl]piperidine has been explored using various methodologies, each with its own advantages and limitations. One common approach involves the nucleophilic addition of a piperidine derivative to 5-nitrofurfural followed by subsequent reduction steps to achieve the desired substitution pattern. Another method involves the use of transition metal-catalyzed coupling reactions to form the carbon-nitrogen bond between the furan and piperidine moieties.
A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that significantly improves the yield and purity of 3-[(5-Nitrofuran-2-yl)methyl]piperidine. This method utilizes a palladium-catalyzed cross-coupling reaction followed by in situ reduction, providing a more efficient and environmentally friendly route to the target compound.
Biological Activity and Therapeutic Potential
The biological activity of 3-[(5-Nitrofuran-2-yl)methyl]piperidine has been extensively studied, revealing its potential as a lead compound for various therapeutic applications. One area of particular interest is its anti-inflammatory properties. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that 3-[(5-Nitrofuran-2-yl)methyl]piperidine exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
In addition to its anti-inflammatory properties, 3-[(5-Nitrofuran-2-yl)methyl]piperidine has shown promise as an antiviral agent. A study published in Antiviral Research found that this compound effectively inhibits the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves interference with viral RNA synthesis, making it a potential candidate for antiviral drug development.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing 3-[(5-Nitrofuran-2-yl)methyl]piperidine into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in healthy volunteers. Early data suggest that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed.
In parallel with clinical trials, ongoing research aims to optimize the chemical structure of 3-[(5-Nitrofuran-2-yl)methyl]piperidine to enhance its potency and selectivity. Computational modeling techniques are being employed to identify key structural features that contribute to its biological activity, guiding rational drug design efforts.
Safety Considerations and Regulatory Status strong> p > < p >While 3 - [( 5 - Nitrofuran - 2 - yl ) methyl ] piperidine strong > shows great promise as a therapeutic agent , it is important to consider safety aspects during its development . Preclinical toxicology studies have demonstrated that the compound has a favorable safety profile , with no evidence of genotoxicity or carcinogenicity . However , ongoing monitoring will be essential as it progresses through clinical trials . p > < p >The regulatory status of 3 - [( 5 - Nitrofuran - 2 - yl ) methyl ] piperidine strong > varies by region . In many countries , it is classified as an investigational new drug (IND) , requiring rigorous documentation and approval from regulatory authorities before it can be used in human trials . Researchers are working closely with regulatory bodies to ensure compliance with all necessary guidelines and standards . p > < p >< strong >Conclusion strong > p > < p >< strong > 3 - [( 5 - Nitrofuran - 2 - yl ) methyl ] piperidine strong > ( CAS No . 1337676 - 53 - 5 ) represents a promising compound in pharmaceutical research , with potential applications in anti-inflammatory and antiviral therapies . Its unique chemical structure , coupled with favorable biological activity , makes it an attractive candidate for further development . Ongoing research and clinical trials will continue to elucidate its full therapeutic potential , paving the way for potential new treatments for various diseases . p > article > response >
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